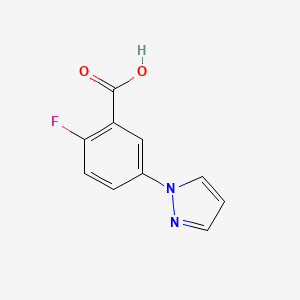

2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

2-fluoro-5-pyrazol-1-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-9-3-2-7(6-8(9)10(14)15)13-5-1-4-12-13/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTYONJYKPVHDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Fluoro 5 1h Pyrazol 1 Yl Benzoic Acid

Retrosynthetic Analysis and Key Bond Disconnections

A logical retrosynthetic analysis of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid identifies the Carbon-Nitrogen (C-N) bond between the fluorinated benzene (B151609) ring and the pyrazole (B372694) moiety as the most strategic disconnection. This approach simplifies the molecule into two readily accessible or synthetically preparable precursors: a functionalized 2-fluorobenzoic acid derivative and the pyrazole ring.

This leads to the identification of two primary building blocks:

A 2-fluorobenzoic acid moiety activated at the 5-position with a suitable leaving group (e.g., a halogen such as bromine or iodine) to facilitate a cross-coupling reaction.

1H-pyrazole , which acts as the nitrogen nucleophile.

The forward synthesis, therefore, hinges on the successful coupling of these two fragments.

Synthesis of Precursor Molecules and Intermediates

The key precursor for the benzoic acid portion is a 2-fluorobenzoic acid derivative halogenated at the 5-position. A common and effective intermediate is 2-fluoro-5-bromobenzoic acid. The synthesis of this precursor can be achieved through the electrophilic bromination of o-fluorobenzoic acid.

A documented method involves the use of N-Bromosuccinimide (NBS) as the brominating agent in the presence of sulfuric acid. organic-chemistry.org This reaction provides a direct and high-yielding route to the desired intermediate.

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

| o-Fluorobenzoic acid | NBS, Sulfuric acid | Dichloromethane (DCM) | 25-30 | 75.5 | 99.0 |

This interactive table summarizes a typical synthesis of the key precursor, 2-fluoro-5-bromobenzoic acid. organic-chemistry.org

Alternative fluorination strategies, such as nucleophilic fluorination of 1-arylbenziodoxolones, have also been reported for the synthesis of various fluorobenzoic acids, offering another potential, albeit more complex, route to fluorinated benzoic acid intermediates.

Pyrazole is a commercially available and relatively inexpensive starting material. However, for structurally complex derivatives, its synthesis is well-established. The most common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This method allows for the construction of a wide variety of substituted pyrazoles. For the synthesis of the title compound, unsubstituted 1H-pyrazole is typically used directly in the coupling step.

Coupling Reactions for Compound Assembly (e.g., Carbon-Nitrogen Bond Formation, Aromatic Substitutions)

The formation of the C-N bond between the 2-fluoro-5-bromobenzoic acid and pyrazole is the crucial step in the assembly of the final product. Two primary catalytic systems are widely employed for this type of N-arylation of heterocycles: palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It typically employs a palladium precursor (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine (B1218219) ligand (e.g., tBuBrettPhos). acs.orgorganic-chemistry.org The reaction is known for its broad substrate scope and functional group tolerance. nih.gov

Ullmann Condensation : A classical method for N-arylation, the Ullmann reaction traditionally requires harsh conditions. However, modern modifications utilize copper(I) salts (e.g., CuI) in combination with a ligand, often a diamine, which allows the reaction to proceed under milder conditions. organic-chemistry.orgmdpi.com This method is often more cost-effective than palladium-catalyzed approaches.

Both methods are viable for the N-arylation of pyrazole with an aryl halide, and the choice often depends on factors such as substrate reactivity, desired reaction conditions, and cost.

Optimization of Reaction Conditions and Yields (e.g., Solvent Effects, Catalyst Selection, Temperature Control)

Optimizing the reaction conditions for the coupling step is critical to maximizing the yield and purity of this compound. Several parameters are systematically varied:

Catalyst and Ligand Selection :

For Buchwald-Hartwig reactions , screening different generations of bulky phosphine ligands is crucial. Ligands like XPhos, SPhos, and tBuBrettPhos have shown great efficacy in the N-arylation of heterocycles. The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction outcome.

In Ullmann-type couplings , the selection of the copper source (CuI, CuBr, CuO) and the ligand is important. mdpi.com N,N'-dimethylethylenediamine (DMEDA) and other diamine ligands have been shown to significantly improve the efficiency of copper-catalyzed N-arylations. organic-chemistry.org

Base : The choice of base is critical. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig reactions. For copper-catalyzed systems, inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are commonly employed. organic-chemistry.org

Solvent : The solvent can have a significant impact on solubility and reaction rate. Aprotic polar solvents like dioxane, toluene, and dimethylformamide (DMF) are frequently used for both palladium and copper-catalyzed couplings. organic-chemistry.org

Temperature : Reaction temperatures are typically elevated to ensure a reasonable reaction rate, often ranging from 80 to 120 °C. Optimization involves finding the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe to minimize side reactions.

A typical optimization process would involve screening various combinations of these parameters in small-scale reactions to identify the optimal conditions for the specific coupling of 2-fluoro-5-bromobenzoic acid and pyrazole.

| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium Precursor (e.g., Pd₂(dba)₃) | Copper(I) Salt (e.g., CuI) |

| Ligand | Bulky Phosphine (e.g., XPhos, tBuBrettPhos) | Diamine (e.g., DMEDA) |

| Base | Strong, non-nucleophilic (e.g., NaOtBu, LHMDS) | Inorganic (e.g., K₃PO₄, Cs₂CO₃) |

| Solvent | Toluene, Dioxane | DMF, Dioxane |

| Temperature | 80-110 °C | 100-140 °C |

This interactive table provides a general comparison of reaction parameters for the key coupling step.

Stereoselective Synthesis Approaches (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. Therefore, stereoselective synthesis approaches are not applicable to its preparation.

Green Chemistry Principles Applied to Synthetic Protocols

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the primary focuses in greening the synthesis of this compound is the selection of solvents. Traditional cross-coupling reactions often employ high-boiling, polar aprotic solvents like 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF), which have significant environmental and health concerns. Research has demonstrated the potential of greener alternatives in similar C-N bond-forming reactions. For instance, solvents derived from renewable resources or those with better safety profiles are being explored. A comparative study of solvents for a Buchwald-Hartwig amination could yield the following hypothetical results:

| Solvent | Reaction Time (h) | Yield (%) | Green Chemistry Consideration |

| 1,4-Dioxane | 12 | 92 | Carcinogen, high boiling point |

| Toluene | 16 | 88 | Volatile organic compound (VOC) |

| 2-Methyltetrahydrofuran (2-MeTHF) | 18 | 85 | Derived from renewable resources, lower toxicity |

| Cyclopentyl methyl ether (CPME) | 20 | 82 | High boiling point, low peroxide formation |

| Water (with surfactant) | 24 | 75 | Safest solvent, requires phase-transfer catalyst |

Another key aspect of green chemistry is the optimization of catalyst systems. The goal is to reduce the loading of precious metal catalysts like palladium and to enable catalyst recycling. The use of highly active catalysts or heterogeneous catalysts can significantly contribute to this goal. For example, a palladium catalyst supported on a solid matrix could be recovered and reused over several cycles, reducing both cost and the environmental burden of heavy metal waste.

Furthermore, minimizing the use of stoichiometric reagents, especially hazardous bases, is a critical consideration. The choice of base can significantly impact the reaction's environmental footprint. Replacing strong, hazardous bases with milder, more environmentally friendly alternatives is an area of active research.

Finally, process intensification through technologies like flow chemistry offers significant advantages from a green chemistry perspective. mdpi.comresearchgate.netgalchimia.comrsc.orgscilit.com Continuous flow reactors can improve heat and mass transfer, leading to shorter reaction times, higher yields, and better process control, which in turn minimizes waste generation. mdpi.comresearchgate.netgalchimia.comrsc.orgscilit.com

Scale-up Considerations for Research-Level Production

Scaling up the synthesis of this compound from the laboratory to research-level production (grams to kilograms) presents several challenges that need to be addressed to ensure a safe, efficient, and reproducible process.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and thermodynamics is essential. Exothermic events, which may be easily managed on a small scale, can lead to thermal runaways in larger reactors. helgroup.comacs.org Calorimetry studies are crucial to determine the heat of reaction and to design appropriate cooling systems to maintain temperature control.

Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields. The choice of reactor geometry and agitation speed must be carefully considered to ensure homogeneous reaction conditions.

Catalyst Selection and Handling: The choice of catalyst and ligand is critical for a scalable process. While highly active catalysts are desirable to minimize loading, their cost and stability on a larger scale must be evaluated. For palladium-catalyzed reactions, the potential for catalyst deactivation and the need for catalyst removal from the final product are significant considerations. The use of robust and easily filterable catalysts is preferred for large-scale operations.

Work-up and Purification: The work-up and purification procedures must be scalable and efficient. Extraction and crystallization are common methods for isolating the product. The choice of solvents for these steps should be guided by safety, environmental, and economic factors. The development of a robust crystallization process is key to obtaining the desired product purity and physical form consistently.

Safety and Hazard Analysis: A comprehensive hazard analysis should be conducted to identify potential safety risks associated with the process. This includes evaluating the toxicity and flammability of all reagents and solvents, as well as the potential for runaway reactions or pressure build-up. Appropriate safety measures, such as pressure relief systems and emergency shutdown procedures, must be in place.

A hypothetical comparison of a lab-scale versus a scaled-up Buchwald-Hartwig synthesis of this compound is presented below:

| Parameter | Lab-Scale (1 g) | Research-Scale (1 kg) | Key Considerations for Scale-up |

| Reactant | 2-fluoro-5-bromobenzoic acid | 2-fluoro-5-bromobenzoic acid | Consistent quality and purity of starting materials. |

| Reagent | Pyrazole | Pyrazole | Stoichiometry optimization to minimize excess. |

| Catalyst | Pd(OAc)₂ / XPhos | Pd(OAc)₂ / XPhos | Lowering catalyst loading, catalyst stability and recovery. acs.org |

| Base | K₂CO₃ | K₂CO₃ | Particle size and solubility of the base. |

| Solvent | 1,4-Dioxane (20 mL) | 2-MeTHF (20 L) | Transition to a greener and safer solvent. nsf.govnih.gov |

| Temperature | 100 °C | 100 °C | Efficient heat transfer and temperature control. |

| Reaction Time | 12 h | 18 h | Potential for longer reaction times due to mixing limitations. |

| Yield | 92% | 85% | Yield optimization through process control. |

| Purification | Column Chromatography | Crystallization | Development of a scalable and efficient purification method. |

By carefully considering these factors, a robust and scalable process for the research-level production of this compound can be developed.

Advanced Structural Elucidation and Solid State Analysis

Single-Crystal X-ray Diffraction Studies of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid and Analogues

Table 1: Selected Dihedral Angles in the Analogue 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid

| Interacting Planes | Dihedral Angle (°) |

|---|---|

| Pyrazole (B372694) Ring and Fluorobenzene Ring | 52.1(1) |

| Pyrazole Ring and Benzoic Acid Ring | 53.1(1) |

| Fluorobenzene Ring and Benzoic Acid Ring | 62.1(1) |

Data sourced from references nih.govnih.gov

Hydrogen bonds are primary drivers of crystal packing. In the solid state, carboxylic acids typically form strong hydrogen bonds. For the analogue 2-[5-(2-Fluorophenyl)-3-isobutyl-1H-pyrazol-1-yl]benzoic acid, the crystal structure reveals that molecules are linked by O—H···N hydrogen bonds. nih.govnih.gov The carboxylic acid's hydroxyl group acts as a hydrogen bond donor, while one of the nitrogen atoms of the pyrazole ring on an adjacent molecule acts as the acceptor. This interaction links the molecules into chains described by the graph-set notation C(7). nih.gov This specific and directional interaction is crucial in defining the primary supramolecular structure. A similar O—H···N hydrogen bonding motif would be strongly anticipated in the crystal structure of this compound.

The combination of strong hydrogen bonds and weaker van der Waals forces or π-π stacking interactions gives rise to a specific three-dimensional supramolecular architecture. The way these interactions assemble can lead to different crystal packings, a phenomenon known as polymorphism. Different polymorphs of a compound can exhibit distinct physical properties. While no specific polymorphs have been reported for this compound, the potential for varied hydrogen bonding patterns (e.g., forming dimers via carboxyl groups) suggests that polymorphism could be possible under different crystallization conditions. rsc.org

Solution-State Conformational Analysis by Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., NOESY, DOSY)

While single-crystal X-ray diffraction provides a static picture of the molecule in the solid state, advanced NMR techniques can elucidate its conformation and dynamics in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique can identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected through bonds. For this compound, a NOESY experiment would be invaluable for determining the preferred orientation of the pyrazole ring relative to the fluorobenzoic acid ring in solution. For instance, correlations between protons on the pyrazole ring and protons on the benzoic acid ring would confirm a specific rotational conformation.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. It can be used to study self-association or aggregation in solution. For this compound, DOSY could determine if the molecule exists as a monomer or forms dimers or larger aggregates in a given solvent, which may be concentration-dependent.

Vibrational Spectroscopic Analysis for Functional Group and Conformational Insights (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups within a molecule and can offer insights into its structure and bonding. nih.gov

For this compound, the FT-IR and FT-Raman spectra would be dominated by characteristic vibrations of the carboxylic acid, the substituted benzene (B151609) ring, and the pyrazole ring.

Table 2: Expected Characteristic Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | ~3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 - 1680 |

| Aromatic Rings | C-H stretch | ~3100 - 3000 |

| Aromatic Rings | C=C stretch | ~1625 - 1450 |

| Pyrazole Ring | Ring stretching modes | ~1550 - 1400 |

| Carboxylic Acid | C-O stretch | ~1320 - 1210 |

| Carboxylic Acid | O-H bend (out-of-plane) | ~960 - 900 |

| C-F Bond | C-F stretch | ~1250 - 1000 |

Ranges are approximate and based on general spectroscopic data for benzoic acids and aromatic heterocycles. docbrown.infoznaturforsch.comcore.ac.uk

The broad O-H stretching band is a hallmark of the hydrogen-bonded carboxylic acid dimer. docbrown.info The exact position of the C=O (carbonyl) stretching vibration can be sensitive to the extent of hydrogen bonding, providing clues about the molecular association in the solid state. researchgate.net Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene and pyrazole rings. The C-F stretching vibration would also be a characteristic feature in the fingerprint region of the spectrum. Comparing the solid-state FT-IR/Raman spectra with spectra of the compound in dilute solution could reveal changes in hydrogen bonding patterns and conformation.

High-Resolution Mass Spectrometry for Precise Structural Validation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous structural confirmation of newly synthesized chemical entities such as this compound. Unlike low-resolution mass spectrometry, which provides the nominal mass of a molecule, HRMS measures mass-to-charge ratios with extremely high precision, typically to within a few parts per million (ppm). This level of accuracy is indispensable for determining the elemental composition of a molecule, thereby providing definitive evidence for its chemical formula.

For this compound, the molecular formula is established as C₁₀H₇FN₂O₂. chemscene.com The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated value serves as a benchmark against which the experimentally measured mass is compared. The close agreement between the observed and theoretical mass validates the proposed molecular formula and, by extension, the structure of the compound.

Modern HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, are routinely used for this purpose due to their high resolving power and mass accuracy. nih.gov In a typical analysis of this compound, the compound would be introduced into the mass spectrometer, ionized (e.g., via electrospray ionization, ESI), and the mass-to-charge ratio of the resulting molecular ion would be measured.

The expected HRMS data for the protonated molecule [M+H]⁺ would be compared against the calculated value. Any deviation is expressed as the mass error in ppm, and a value below 5 ppm is generally considered acceptable for structural confirmation in pharmaceutical and chemical research. This precise measurement allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions, providing a high degree of confidence in the structural assignment.

While specific experimental HRMS data for this compound is not detailed in publicly accessible research, the table below illustrates the expected theoretical values that would be used for its structural validation.

| Ion Species | Molecular Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | C₁₀H₈FN₂O₂⁺ | 207.0564 | Data not available | Data not available |

| [M-H]⁻ | C₁₀H₆FN₂O₂⁻ | 205.0419 | Data not available | Data not available |

| [M+Na]⁺ | C₁₀H₇FN₂O₂Na⁺ | 229.0384 | Data not available | Data not available |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Carboxylic Acid Functional Group

The carboxylic acid moiety is the most prominent site for derivatization. It undergoes typical reactions characteristic of aromatic carboxylic acids, primarily involving the activation of the carboxyl group to facilitate nucleophilic acyl substitution.

Amide Bond Formation: The most common transformation is the formation of amides through reaction with primary or secondary amines. This reaction is not spontaneous and requires the use of coupling reagents to convert the hydroxyl group into a better leaving group. A wide array of reagents can be employed for this purpose, proceeding through activated ester or acyl-isourea intermediates.

Esterification: The compound can be converted to its corresponding esters by reaction with alcohols under acidic conditions (Fischer esterification) or by first converting the carboxylic acid to a more reactive acyl chloride.

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Milder reducing agents are generally ineffective.

Conversion to Acyl Halide: Reaction with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 2-fluoro-5-(1H-pyrazol-1-yl)benzoyl chloride, which is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives. researchgate.net

Below is an interactive table of common coupling reagents used for amide bond formation from carboxylic acids.

| Coupling Reagent | Full Name | Activating Mechanism | Byproducts |

| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Forms an O-acylisourea intermediate | Soluble urea (B33335) derivative |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an activated ester with HOBt or HOAt | Tetramethylurea, HOAt anion |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Forms an activated ester with HOBt | Tetramethylurea, HOBt anion |

| CDI | 1,1'-Carbonyldiimidazole | Forms a reactive acyl-imidazolide intermediate | Imidazole, CO₂ |

| DCC | N,N'-Dicyclohexylcarbodiimide | Forms an O-acylisourea intermediate | Insoluble dicyclohexylurea (DCU) |

Reactivity of the Pyrazole (B372694) Heterocyclic Ring

The N-aryl pyrazole ring is an aromatic heterocycle, and its reactivity is significantly influenced by the substituent effects of the attached fluorobenzoyl group and the inherent electronic nature of the pyrazole system.

Electrophilic Aromatic Substitution: The pyrazole ring is considered an electron-rich heterocycle, though the N-aryl group diminishes this reactivity compared to N-unsubstituted pyrazoles. cdnsciencepub.com Electrophilic substitution occurs preferentially at the C4 position, which is the most electron-rich carbon on the ring. pharmaguideline.comedwiserinternational.com Positions C3 and C5 are less reactive towards electrophiles due to their proximity to the electronegative nitrogen atoms. nih.gov Reactions such as nitration, halogenation, and sulfonation would be expected to yield the C4-substituted product under appropriate conditions.

Basicity and Protonation: The pyrazole ring is weakly basic due to the pyridine-like nitrogen atom at the N2 position, which possesses a lone pair of electrons not involved in the aromatic sextet. nih.gov In strongly acidic media, this nitrogen can be protonated, forming a pyrazolium (B1228807) cation. This protonation deactivates the ring towards electrophilic attack. cdnsciencepub.com

Stability: The pyrazole ring is generally robust and stable towards mild oxidizing and reducing conditions. pharmaguideline.com However, under the influence of very strong bases, deprotonation at C3 can lead to ring-opening pathways. pharmaguideline.com

Influence of the Fluorine Atom on Aromatic Ring Reactivity

The reactivity of the benzene (B151609) ring is dictated by the combined electronic effects of its three substituents: the fluorine atom, the pyrazole ring, and the carboxylic acid group.

Inductive and Resonance Effects:

Carboxylic Acid: This group is strongly deactivating via both inductive withdrawal and resonance withdrawal. It is a classic meta-director. masterorganicchemistry.comlibretexts.org

Pyrazole Ring: The N-pyrazolyl group is generally considered to be electron-withdrawing and deactivating towards the benzene ring.

Electrophilic Substitution Pattern: The directing effects of the substituents are competitive. The fluorine atom directs ortho and para, while the carboxylic acid directs meta. The pyrazole is at the para position relative to fluorine and meta to the carboxylic acid. The positions ortho to the fluorine (C1 and C3) are also meta to the carboxylic acid. Given that all three groups are deactivating, forcing electrophilic substitution on this ring would be challenging and would likely require harsh conditions. The most likely positions for substitution would be the C3 and C1 positions, which are ortho to the activating (by resonance) fluorine and meta to the deactivating carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr): The presence of a fluorine atom, combined with the electron-withdrawing nature of the adjacent carboxylic acid and the pyrazole ring, makes the C2 carbon (to which fluorine is attached) susceptible to nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex, accelerating the rate-determining nucleophilic addition step. masterorganicchemistry.com This pathway allows for the displacement of the fluoride (B91410) ion by nucleophiles such as amines, alkoxides, or thiols.

Reaction Pathways for Derivatization and Scaffold Transformation

Based on the reactivity of its functional groups, 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid can be modified through several strategic pathways.

Modification at the Carboxylic Acid: This is the most common route, typically involving amide bond formation with a diverse range of amines to explore structure-activity relationships in drug discovery programs.

Substitution on the Pyrazole Ring: Electrophilic substitution at the C4 position of the pyrazole offers a secondary site for modification. For instance, bromination at C4 could introduce a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of new aryl or alkyl groups. organic-chemistry.org

Substitution on the Benzene Ring: Nucleophilic aromatic substitution (SNAr) to displace the fluorine atom provides a third avenue for derivatization. This allows for the introduction of various nucleophilic fragments at the C2 position, fundamentally altering the scaffold.

Exploration of Compound Stability under Various Chemical Environments

While specific experimental stability data for this compound is not extensively documented, its stability can be inferred from the nature of its functional groups.

pH Stability: The compound's solubility and stability are pH-dependent. In basic solutions (pH > ~4), the carboxylic acid will be deprotonated to form the carboxylate salt, increasing its aqueous solubility. In strongly acidic solutions (pH < ~2), the pyridine-like nitrogen of the pyrazole ring can be protonated. The amide and ether linkages in its derivatives are generally stable to hydrolysis under neutral and mild acidic or basic conditions, but can be cleaved under harsh conditions.

Kinetic and Thermodynamic Considerations of Key Reactions

Amide Formation: The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature, with a positive Gibbs free energy (ΔG). The use of coupling reagents overcomes this barrier by converting the carboxylic acid into a high-energy intermediate, making the subsequent reaction with the amine thermodynamically favorable and kinetically accessible.

Nucleophilic Aromatic Substitution (SNAr): The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate. The reaction rate is highly dependent on the electronic properties of the ring. The strong electron-withdrawing effect of the ortho-fluorine atom stabilizes this intermediate, thereby lowering the activation energy and increasing the reaction rate. masterorganicchemistry.com This is why fluorine, despite having the strongest carbon-halogen bond, is often the most reactive leaving group in SNAr.

Derivatization, Analog Design, and Structure Activity Relationship Sar Studies

Systematic Synthesis of Analogues and Derivatives of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid

The systematic synthesis of analogues of this compound is a cornerstone of efforts to explore and optimize its potential as a lead compound in drug discovery. This process involves methodical modifications at various positions of the molecule to understand how these changes influence its chemical properties and biological activity.

Common modifications include the introduction of additional substituents to the benzene (B151609) ring. For instance, the incorporation of electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., nitro, cyano) can alter the acidity of the carboxylic acid and the electron density of the aromatic ring, which in turn can affect binding interactions with biological targets. The synthesis of such derivatives can often be achieved from commercially available substituted fluorobenzoic acids. For example, a variety of fluoro-benzoic acid derivatives with additional substitutions such as bromo, chloro, nitro, and amino groups are available as starting materials for further elaboration. lookchem.com

Another avenue of modification is the alteration of the carboxylic acid group itself. This can include esterification to produce methyl or ethyl esters, or amidation to form primary, secondary, or tertiary amides. These modifications can impact the compound's solubility, lipophilicity, and ability to act as a hydrogen bond donor or acceptor.

The following table illustrates potential modifications to the benzoic acid moiety:

| Modification Type | Example Substituent/Functional Group | Potential Impact |

| Ring Substitution | Additional Halogens (Cl, Br) | Altered electronics and lipophilicity |

| Alkyl groups (e.g., -CH3) | Increased lipophilicity | |

| Methoxy groups (e.g., -OCH3) | Altered electronic and steric properties | |

| Carboxylic Acid Derivatization | Esters (e.g., -COOCH3) | Increased lipophilicity, loss of acidic proton |

| Amides (e.g., -CONH2, -CONHR) | Altered H-bonding capacity, potential for new interactions |

The pyrazole (B372694) ring is a versatile component of the this compound structure, offering multiple sites for diversification. The synthesis of substituted pyrazoles is a well-established area of heterocyclic chemistry, with numerous methods available for introducing a wide array of functional groups. researchgate.net

One common approach is the substitution at the C3, C4, and C5 positions of the pyrazole ring. This can be achieved by starting with appropriately substituted precursors during the pyrazole synthesis, for example, by using substituted β-diketones in a condensation reaction with a hydrazine (B178648). For instance, the reaction of a substituted 1,3-dicarbonyl compound with a hydrazine derivative is a classical and widely used method for constructing the pyrazole ring. researchgate.net

Furthermore, direct functionalization of the pyrazole ring can be accomplished through various reactions. Halogenation, nitration, and acylation are common electrophilic substitution reactions that can be performed on the pyrazole nucleus, providing handles for further synthetic transformations such as cross-coupling reactions to introduce aryl or alkyl groups. mdpi.com

The table below outlines some potential diversification strategies for the pyrazole ring:

| Position of Substitution | Example Substituent | Synthetic Strategy | Potential Impact |

| C3/C5 | Alkyl, Aryl | Use of substituted β-diketones in pyrazole synthesis | Altered steric bulk and lipophilicity |

| C4 | Halogen (Cl, Br) | Direct halogenation of the pyrazole ring | Introduction of a handle for further functionalization |

| C3/C4/C5 | Trifluoromethyl (-CF3) | Use of trifluoromethylated building blocks | Enhanced metabolic stability and binding affinity |

While the parent compound features a direct bond between the pyrazole nitrogen and the benzoic acid ring, the introduction of a linker group can provide a means to alter the spatial relationship between these two key moieties. This can be crucial for optimizing interactions with a biological target.

The design of linkers can vary in length, rigidity, and chemical nature. Simple alkyl chains of varying lengths can be introduced to increase the distance between the two rings. More rigid linkers, such as those incorporating double or triple bonds, or small rings like cyclopropane, can be used to lock the molecule into a more defined conformation.

Investigation of Isosteric and Bioisosteric Replacements

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and/or electronic properties, with the aim of improving potency, selectivity, metabolic stability, or reducing toxicity.

For this compound, both the carboxylic acid and the pyrazole ring are amenable to bioisosteric replacement.

Carboxylic Acid Bioisosteres: The carboxylic acid group is often a source of poor pharmacokinetic properties, such as rapid metabolism and low membrane permeability. nih.govsemanticscholar.org A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. cambridgemedchemconsulting.com Other potential replacements include hydroxamic acids, sulfonic acids, and various other acidic heterocycles. nih.govresearchgate.net The choice of bioisostere can have a profound impact on the acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity of the molecule. researchgate.net

Pyrazole Bioisosteres: The pyrazole ring can also be replaced with other five-membered heterocycles to explore different electronic distributions and hydrogen bonding patterns. Potential bioisosteres for the pyrazole ring include isoxazole, thiazole, imidazole, and triazole. The selection of a particular bioisostere can influence the metabolic stability and target-binding interactions of the resulting analog.

The following table provides examples of isosteric and bioisosteric replacements for the key functional groups in this compound:

| Original Functional Group | Bioisosteric Replacement | Potential Advantages |

| Carboxylic Acid (-COOH) | Tetrazole | Similar acidity, potentially improved metabolic stability |

| Hydroxamic Acid (-CONHOH) | Can act as a metal chelator, different H-bonding profile | |

| Sulfonic Acid (-SO3H) | Stronger acid, different geometry | |

| Pyrazole | Isoxazole | Different heteroatom arrangement, altered electronics |

| Thiazole | Introduction of a sulfur atom, potential for different interactions | |

| Triazole | Increased nitrogen content, altered H-bonding potential |

Elucidation of Structure-Reactivity/Property Relationships (SRPR) for Chemical Transformations

Understanding the structure-reactivity and structure-property relationships (SRPR) is crucial for predicting the chemical behavior and physicochemical properties of analogues of this compound. The electronic effects of substituents on both the benzoic acid and pyrazole rings can significantly influence the reactivity of the molecule.

For instance, the acidity of the carboxylic acid group will be modulated by substituents on the benzoic acid ring. Electron-withdrawing groups are expected to increase the acidity (lower pKa), while electron-donating groups will have the opposite effect. The fluorine atom at the ortho position has a significant electron-withdrawing inductive effect, which increases the acidity of the benzoic acid.

The reactivity of the pyrazole ring towards electrophilic substitution is also influenced by the substituents. Electron-donating groups on the pyrazole ring will activate it towards electrophilic attack, while electron-withdrawing groups will deactivate it. The nature of the substituents will also direct the position of substitution.

The Role of Fluorine Substitution in Modulating Molecular Recognition and Interaction Profiles

The fluorine atom at the 2-position of the benzoic acid ring plays a multifaceted role in modulating the molecular recognition and interaction profiles of this compound. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong bonds with carbon, make it a valuable tool in drug design.

The ortho-fluoro substituent can influence the conformation of the molecule by engaging in intramolecular interactions with the carboxylic acid group. mdpi.comresearchgate.net This can lead to a preferred orientation of the benzoic acid ring relative to the pyrazole moiety, which can be critical for optimal binding to a biological target.

Furthermore, the fluorine atom can participate in various non-covalent interactions, including hydrogen bonds (acting as a weak hydrogen bond acceptor) and halogen bonds. The strong C-F bond is also metabolically stable, and the introduction of fluorine can block sites of metabolism, thereby increasing the half-life of the compound. The electron-withdrawing nature of fluorine also alters the electronic properties of the benzoic acid ring, which can influence its interactions with electron-rich or electron-poor regions of a binding site.

Due to a lack of available scientific research specifically detailing the molecular interactions and biochemical pathway modulation of "this compound," it is not possible to generate the requested article. Extensive searches have not yielded specific data on its protein-ligand interactions, such as hydrogen bonding, halogen bonding, or hydrophobic interactions, nor have they provided information on its effects on enzyme activity or receptor signaling pathways in model systems.

The available information is limited to its identification in patents as a potential P2X7 receptor antagonist without detailed binding data, its use as a chemical intermediate, and its listing by chemical suppliers. This is insufficient to construct a thorough and scientifically accurate article according to the provided outline.

Molecular Interactions and Biochemical Pathway Modulation

Applications as Chemical Probes for Biological System Exploration

The intrinsic structural and electronic properties of the pyrazole (B372694) nucleus, combined with the functionalities of the benzoic acid moiety, position 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid as a promising candidate for development into chemical probes for the exploration of biological systems. While specific research on this particular compound as a chemical probe is not extensively documented, the broader class of pyrazole derivatives has been successfully utilized in the design of fluorescent probes and chemosensors for bioimaging and the detection of biologically significant analytes. researchgate.netrsc.orgnih.govglobethesis.com The principles underlying these applications can be extrapolated to understand the potential of this compound in this domain.

The design of chemical probes often involves the integration of a signaling unit (fluorophore) with a recognition unit (receptor) for the target analyte. nih.gov The pyrazole ring, with its aromatic nature and nitrogen atoms, can act as both a part of the signaling framework and a binding site for various ions and small molecules. researchgate.netnih.gov The photophysical properties of such probes, including fluorescence, can be modulated by interactions with the target, leading to a detectable signal. rsc.org Common mechanisms for this signal modulation include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Quenching (CHEQ). nih.govnih.govtandfonline.com

For instance, pyrazole derivatives have been engineered to act as fluorescent chemosensors for a variety of metal ions, which are crucial for numerous biological processes. researchgate.net The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to changes in the electronic structure of the molecule and, consequently, its fluorescence properties. nih.gov This interaction can either enhance or quench the fluorescence, providing a "turn-on" or "turn-off" sensor response. tandfonline.com

The following table summarizes representative examples of pyrazole-based compounds that have been developed as chemical probes, illustrating the versatility of the pyrazole scaffold in detecting various biological targets.

| Pyrazole-Based Probe Derivative | Target Analyte | Detection Mechanism | Application | Reference |

|---|---|---|---|---|

| Pyridine–pyrazole derivative | Al³⁺ | Fluorescence enhancement | Sensing of Al³⁺ in biological systems | nih.gov |

| Pyrazoline derivative | Fe³⁺ | Fluorescence quenching (Turn-off) | Detection of Fe³⁺ in living cells | tandfonline.comresearchgate.net |

| Tetrahydro-chromeno[2,3-c]pyrazole | Cu²⁺ | Fluorescence enhancement | In vivo sensing of Cu²⁺ | nih.gov |

| Fused pyrazole derivative | Fluoride (B91410) ions (F⁻) | Fluorescence enhancement (PET) | Detection of fluoride ions | nih.gov |

| Pyrazolyl-sulfonamide probe | Cu²⁺ | Not specified | Sensing of Cu²⁺ | researchgate.net |

Given its structure, this compound could potentially be modified to incorporate additional functional groups that would enhance its properties as a chemical probe. The pyrazole and benzoic acid moieties provide sites for chemical modification to tune the probe's selectivity and sensitivity for specific biological targets. The fluorine atom can also influence the compound's electronic properties and bioavailability. The development of such probes would enable the visualization and quantification of key components within cells and tissues, providing valuable insights into biochemical pathways and disease mechanisms. ontosight.airesearchgate.net

Future Research Directions and Emerging Academic Applications

Development of Innovative Synthetic Methodologies for Complex Derivatives

While the fundamental synthesis of pyrazole (B372694) and benzoic acid derivatives is well-established, future research is poised to focus on more sophisticated and efficient methodologies for creating complex derivatives of 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid. A significant area of development lies in "one-pot" synthesis strategies that combine multiple reaction steps into a single sequence, thereby improving efficiency and reducing waste. mdpi.com For instance, methods that allow for the sequential formation of ketones, β-diketones, and subsequent heterocyclization with hydrazine (B178648) could be adapted for this scaffold. mdpi.com

The exploration of novel catalytic systems is another promising frontier. Environmentally friendly and highly efficient catalysts, such as nano-ZnO or metal-oxo-clusters, are being investigated for the synthesis of substituted pyrazoles and could be applied to generate derivatives of the title compound with high yields under mild conditions. mdpi.com Furthermore, innovative cascade reactions, such as iodine-promoted imination/halogenation/cyclization sequences, offer pathways to novel, highly functionalized pyrazoles that would otherwise be difficult to access. mdpi.com The development of photocatalytic methods, using catalysts like [Ru(bpy)3]2+ under light irradiation, also presents a mild and regioselective approach to synthesizing complex aryl pyrazoles from readily available precursors. researchgate.net These advanced synthetic tools will be crucial for building libraries of complex derivatives for screening in medicinal chemistry and materials science. nih.govnih.gov

Advanced Spectroscopic Characterization of Excited States and Reaction Intermediates

Understanding the behavior of molecules upon light absorption is critical for applications in photochemistry and materials science. Future research will likely employ advanced spectroscopic techniques to probe the intricate dynamics of this compound and its derivatives. Techniques such as femtosecond transient absorption spectroscopy can be used to monitor the ultrafast processes that occur immediately after photoexcitation, including photoisomerization and intramolecular charge transfer. rsc.orgrsc.org Studies on analogous systems, like arylazopyrazoles, have revealed complex excited-state decays on femtosecond and picosecond timescales, indicating mechanisms such as rotation and inversion that could be relevant to the pyrazole portion of the title compound. rsc.orgrsc.org

The fluorinated phenyl ring also introduces unique photophysical properties. The interplay between ππ* and πσ* excited states in fluorinated benzenes can be highly dependent on the solvent environment, influencing fluorescence efficiency and emission spectra. nih.govnih.gov Investigating the excited state dynamics of 4-(1H-pyrrol-1-yl) benzoic acid, a structural relative, has shown competitive fluorescence from a delocalized excited state and a twisted intramolecular charge transfer (TICT) state. researchgate.net Applying time-resolved spectroscopy to this compound could similarly uncover competing relaxation pathways, providing fundamental insights necessary for designing novel photoswitches, sensors, or fluorescent probes. sciencedaily.com

Expansion of Computational Modeling to Complex Biological Environments

Computational modeling has become an indispensable tool in drug discovery and molecular design. While molecular docking is a standard technique, future research on this compound derivatives will expand into more dynamic and complex computational environments. Molecular dynamics (MD) simulations are increasingly used to validate the stability of ligand-protein complexes and to understand the nuanced interactions that govern binding affinity. nih.govrsc.orgnih.gov For pyrazole-based inhibitors, MD simulations have been crucial in exploring binding modes with targets like CDK2 and Hsp90α. rsc.orgnih.gov

A key future direction is the application of more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and combined quantum mechanics/molecular mechanics (QM/MM) approaches. nih.govresearchgate.netingentaconnect.com The MM/PBSA method allows for the calculation of binding free energies, providing a more quantitative prediction of inhibitor potency. ingentaconnect.com QM/MM simulations go a step further by treating the electronically active region of an enzyme's active site with high-level quantum mechanics, while the surrounding protein and solvent are handled with classical molecular mechanics. researchgate.networdpress.comacs.org This approach is essential for modeling enzymatic reactions, understanding catalysis mechanisms, and designing inhibitors that target transition states. researchgate.netacs.orgnih.gov Applying these advanced computational tools to derivatives of this compound will enable a deeper understanding of their interactions in complex biological systems, accelerating the design of next-generation therapeutics. eurasianjournals.com

Design of Novel Molecular Tools and Scaffolds Based on the this compound Core

The inherent structural features of this compound make it an excellent core for the development of novel molecular tools and scaffolds. Both benzoic acid and pyrazole carboxylic acid moieties are recognized as valuable scaffolds in medicinal chemistry, serving as building blocks for a wide array of bioactive compounds. nih.govbenthamdirect.comresearchgate.netresearchgate.netpreprints.org

An exciting future application is in the field of fluorescent bioimaging. Pyrazole derivatives are known for their favorable photophysical properties, biocompatibility, and synthetic versatility, making them ideal candidates for developing fluorescent probes. nih.gov By strategically modifying the this compound core with specific receptors or environmentally sensitive fluorophores, researchers can design molecular tools for detecting specific ions, reactive oxygen species, or disease biomarkers within living cells. nih.govnih.gov The carboxylic acid group provides a convenient handle for conjugation to biomolecules or for tuning the scaffold's solubility and cellular localization. The development of such probes will provide powerful, non-invasive methods for real-time monitoring of biological processes. nih.gov

Potential in Materials Science or Coordination Chemistry

The combination of a pyrazole ring and a carboxylate group within the same molecule makes this compound a highly promising ligand for coordination chemistry and the design of advanced materials. rsc.org Pyrazoles are well-known for their ability to coordinate with a wide range of metal ions, acting as versatile ligands in the construction of coordination complexes. researchgate.netpen2print.org The presence of the carboxylate group provides an additional coordination site, enabling the formation of robust and multidimensional structures.

Research on pyrazole-carboxylate mixed ligand systems has demonstrated their utility in the crystal engineering of coordination polymers, including two-dimensional sheets and three-dimensional frameworks. acs.org The specific geometry and electronic nature of the this compound ligand could be exploited to direct the self-assembly of metal ions into novel metal-organic frameworks (MOFs) with tailored porosity, magnetic, or catalytic properties. acs.org The basicity of the carboxylate and the nature of the metal ion can influence the final structure, leading to discrete polynuclear clusters or extended coordination polymers. acs.orgunibo.it These materials could find applications in gas storage, separation, and heterogeneous catalysis, representing a significant area for future academic and industrial research.

Q & A

Q. What synthetic routes are commonly employed for 2-fluoro-5-(1H-pyrazol-1-yl)benzoic acid?

- Methodological Answer : A typical approach involves coupling fluorinated benzoic acid derivatives with pyrazole rings. For example, phosphonate intermediates (e.g., dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate) can react with fluorinated aldehydes under basic conditions to form key intermediates, followed by hydrolysis to yield the final product . Alternatively, hydrazone derivatives of structurally similar compounds (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) are synthesized via condensation reactions, requiring precise stoichiometric control and catalysis .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX software (e.g., SHELXL for refinement), researchers can resolve crystal structures by analyzing intensity data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Hydrogen bonding patterns and π-stacking interactions in the crystal lattice provide additional validation .

Q. What safety protocols are essential during synthesis and handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., trifluoromethyl groups) .

- Waste Disposal : Segregate halogenated waste (e.g., fluorine-containing byproducts) for incineration or specialized treatment .

Q. How is purity assessed, and what thresholds are acceptable?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. A purity ≥95% is typically required for biological assays, with water content ≤0.5% (Karl Fischer titration) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for radiofluorination?

- Methodological Answer : Design of Experiments (DoE) is critical. For copper-mediated radiofluorination, variables include:

Q. How to resolve contradictions in reported biological activities?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., microbial strains, incubation time). To address this:

- Standardize testing protocols (e.g., CLSI guidelines for antimicrobial studies) .

- Validate compound stability under assay conditions (e.g., pH 7.4 PBS buffer for 24 hours) .

- Compare minimum inhibitory concentrations (MICs) across multiple studies using meta-analysis .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Modify the pyrazole ring (e.g., 3-trifluoromethyl vs. 3-methyl groups) to assess electronic effects .

- Bioisosteric Replacement : Replace the benzoic acid moiety with a tetrazole group to enhance metabolic stability .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. How to mitigate toxicity in cell-based assays?

- Methodological Answer :

- Dose Escalation : Start with low concentrations (e.g., 1–10 µM) and monitor cell viability via MTT assays .

- Chelation : Add EDTA (1–5 mM) to sequester trace metal impurities that may induce oxidative stress .

- Solvent Controls : Use DMSO (≤0.1% v/v) as a vehicle control to rule out solvent cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.